

Pioneering the Synthesis of 5-Nitro-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitro-1-pentene

Cat. No.: B1593671

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This technical guide provides an in-depth analysis of the initial discovery and first documented synthesis of **5-Nitro-1-pentene**, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the foundational work that has enabled its use in more complex molecular architectures.

Discovery and Context

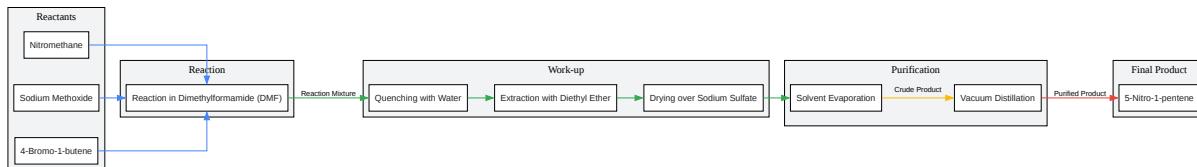
The first documented synthesis of **5-Nitro-1-pentene** is attributed to the work of Roberto Ballini, as described in a 1993 publication in the journal *Synthesis*.^{[1][2]} The primary focus of this publication was the utilization of **5-Nitro-1-pentene** as a key precursor in the synthesis of Allylrethrone. This seminal work established a practical route to this versatile nitroalkene, thereby opening avenues for its application in various synthetic strategies.

First Synthesis: An Experimental Protocol

The inaugural synthesis of **5-Nitro-1-pentene** was achieved through the alkylation of the sodium salt of nitromethane with 4-bromo-1-butene. This method provides a straightforward and efficient pathway to the target compound.

Experimental Workflow

The logical flow of the synthesis is depicted in the following workflow diagram:

[Click to download full resolution via product page](#)*First synthesis workflow for **5-Nitro-1-pentene**.*

Detailed Methodology

The synthesis is carried out as follows:

- **Nitronate Formation:** A solution of sodium methoxide in methanol is added to a stirred solution of nitromethane in anhydrous dimethylformamide (DMF) at room temperature. The mixture is stirred for a short period to ensure the complete formation of the sodium salt of nitromethane.
- **Alkylation:** 4-Bromo-1-butene is then added dropwise to the reaction mixture. The reaction is allowed to proceed at room temperature with continuous stirring.
- **Work-up:** After the reaction is complete, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford pure **5-Nitro-1-pentene**.

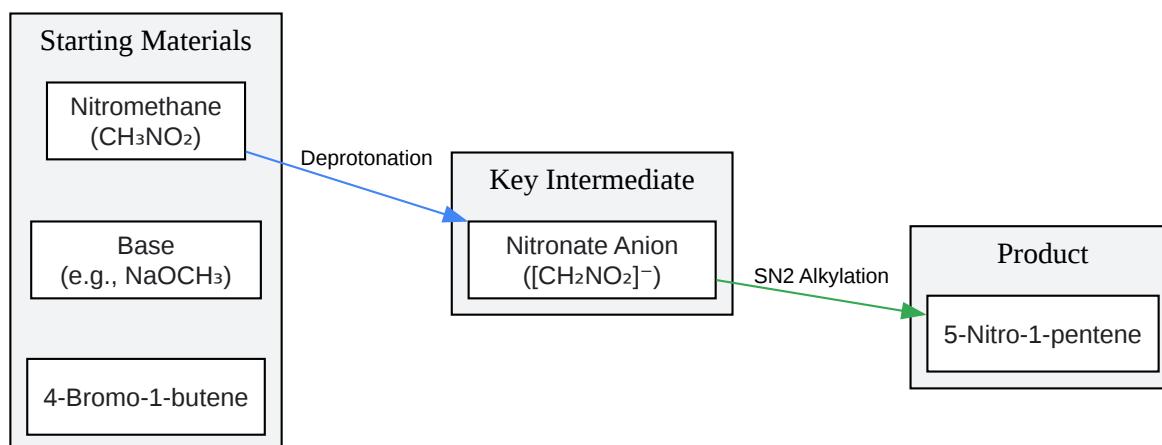
Quantitative Data

The following table summarizes the key quantitative data from the first reported synthesis.

Parameter	Value
Yield	75%
Boiling Point	68-70 °C at 15 mmHg
¹ H NMR (CDCl ₃ , δ)	2.20-2.50 (m, 4H), 4.40 (t, 2H), 4.95-5.15 (m, 2H), 5.60-5.90 (m, 1H)
IR (neat, cm ⁻¹)	1640, 1550, 1370

Signaling Pathways and Logical Relationships

The core of this synthesis relies on a fundamental reaction in organic chemistry: the alkylation of a nitronate anion. The logical relationship between the reactants and the product is illustrated below.



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Fundamental reaction pathway for the synthesis.

This foundational synthesis provides a reliable and scalable method for the preparation of **5-Nitro-1-pentene**, a compound of significant interest to the scientific community. The detailed protocol and data presented herein serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug discovery.

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References

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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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